
1-(4-fluoro-3-methylphenyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(4-fluoro-3-methylphenyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide" is a multifaceted molecule that incorporates several functional groups, including a triazole ring, a carboxamide group, and a fluorinated aromatic system. This compound is structurally related to various molecules studied for their potential applications in medicinal chemistry and material science due to their unique chemical and physical properties.
Synthesis Analysis
The synthesis of related triazole derivatives often involves the use of azide and alkyne precursors in a cycloaddition reaction, a process known as the Huisgen cycloaddition or click chemistry. For instance, the synthesis of 1,2,4-triazole-containing alkenoic acid derivatives from N-phenyl-(pyridin-2-yl)carbohydrazonamide and itaconic anhydride demonstrates the versatility of triazole synthesis under varying reaction conditions . Similarly, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide involves a condensation reaction followed by cyclization, showcasing the complexity of synthetic routes for such compounds .
Molecular Structure Analysis
The molecular structure of triazole derivatives is often characterized by X-ray crystallography, NMR spectroscopy, and density functional theory (DFT) calculations. For example, the crystal structure of 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide was determined and compared with DFT calculations, revealing consistency between the optimized molecular structure and the experimental data . The conformational analysis of N-(fluorophenyl)pyridinecarboxamides also provides insights into the roles of substituents on molecular conformation and supramolecular aggregation .
Chemical Reactions Analysis
The reactivity of triazole derivatives can lead to various chemical transformations. For instance, the reaction of N3-phenyl-(pyridin-2-yl)carbohydrazonamide with itaconic anhydride results in alkenoic acid derivatives, highlighting the potential for chemical modifications . Additionally, the Fries rearrangement of heterocyclic amides under microwave-assisted, catalyst- and solvent-free conditions exemplifies the innovative approaches to chemical synthesis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of fluorine atoms can affect the compound's lipophilicity and electronic properties, which are important for biological activity. The study of Co(II) and Ni(II) complexes with 4-(p-methylphenyl)-3,5-bis(pyridin-2-yl)-1,2,4-triazole demonstrates the chelating ability of triazole ligands and their potential applications in coordination chemistry . The antimicrobial activities of triazole-containing alkenoic acid derivatives also underscore the biological relevance of these compounds .
科学的研究の応用
Synthesis and Characterization
- The compound has been synthesized and characterized within the context of discovering new molecules with potential biological activities. One study focused on the synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds demonstrated excellent in vivo efficacy and favorable pharmacokinetic profiles, leading to clinical trials (Schroeder et al., 2009).
- Another research avenue explored the use of enaminones as building blocks for synthesizing substituted pyrazoles with antitumor and antimicrobial activities. This study highlights the versatility of such compounds in generating biologically active derivatives (Riyadh, 2011).
Biological Applications
- Certain derivatives of the compound have been investigated for their potential as chemosensors. For instance, a study synthesized a pyrrolidine constrained bipyridyl-dansyl conjugate via click chemistry, serving as a selective ratiometric and colorimetric chemosensor for Al(3+) based on internal charge transfer (ICT) (Maity & Govindaraju, 2010).
- The antimicrobial and antitumor activities of related compounds have been screened, revealing significant effects against various cancer cell lines and pathogens. This underscores the potential therapeutic applications of these molecules in oncology and infectious diseases (Bayrak et al., 2009).
Mechanistic Insights
- A detailed mechanistic study of the synthesis of 1,3,5-trisubstituted-1,2,3-triazoles provided insights into the reaction pathways and theoretical basis for designing and synthesizing new triazole derivatives. This research contributes to the fundamental understanding of chemical synthesis processes (Gu & Lu, 2020).
特性
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-N-(pyridin-4-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O/c1-11-8-13(2-3-14(11)17)22-10-15(20-21-22)16(23)19-9-12-4-6-18-7-5-12/h2-8,10H,9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLHHCPWSLHXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)NCC3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluoro-3-methylphenyl)-N-(pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-ethoxypropyl)oxamide](/img/structure/B2519359.png)
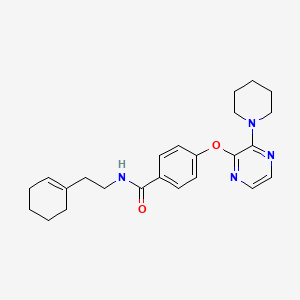
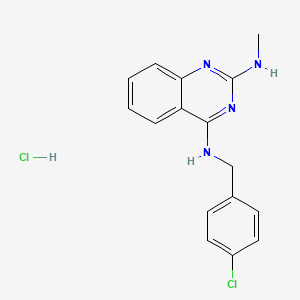
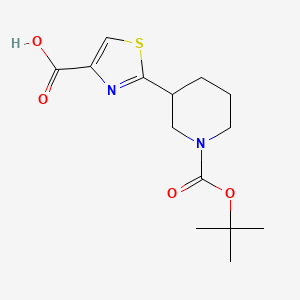
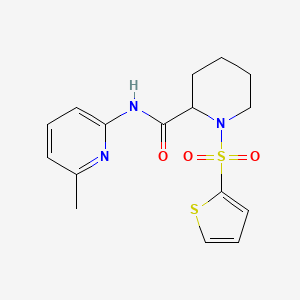
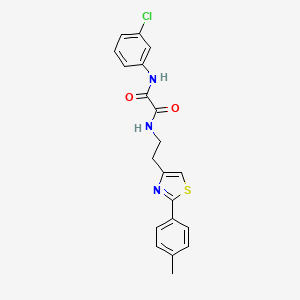
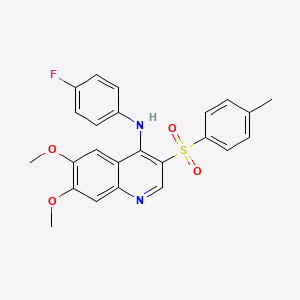

![2-(3-benzyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2519373.png)
![Ethyl 5-[(4-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2519376.png)

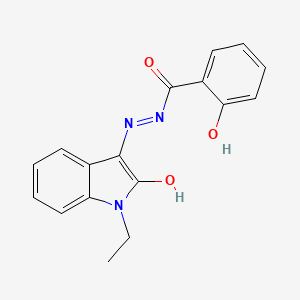
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2519380.png)
